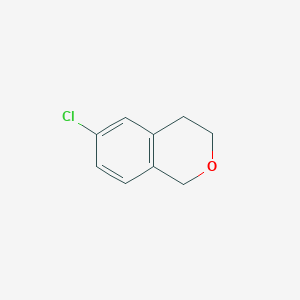

6-Chloroisochroman

説明

6-Chloroisochroman (IUPAC name: 6-chloro-3,4-dihydro-1H-isochromene) is a bicyclic organic compound featuring a benzene ring fused to a partially saturated oxygen-containing ring (isochroman core). The chlorine atom at the 6th position distinguishes it from unsubstituted isochroman derivatives. While the provided evidence primarily discusses chroman derivatives (benzene fused to a tetrahydropyran ring), isochroman differs in oxygen placement: the oxygen atom is at position 1 in isochroman versus position 4 in chroman (Figure 1). Despite this structural distinction, insights from analogous chlorinated chroman derivatives (e.g., 6-Chloro-chroman-2-one , 6-Chlorochroman-3-one , and 6-Chlorochroman-4-one ) can inform its properties.

特性

CAS番号 |

78317-88-1 |

|---|---|

分子式 |

C9H9ClO |

分子量 |

168.62 g/mol |

IUPAC名 |

6-chloro-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C9H9ClO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |

InChIキー |

NHSYXJINWPHFCF-UHFFFAOYSA-N |

SMILES |

C1COCC2=C1C=C(C=C2)Cl |

正規SMILES |

C1COCC2=C1C=C(C=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Key Features :

- Molecular Formula : C₉H₉ClO (inferred from chroman analogs).

- Molecular Weight : ~168.62 g/mol.

- Substituent Effects : The chlorine atom enhances electrophilic reactivity and lipophilicity, influencing biological interactions and synthetic utility .

Comparison with Similar Compounds

The biological and chemical profiles of 6-Chloroisochroman are best understood through comparison with structurally related compounds. Key analogs include halogenated chromans, positional isomers, and derivatives with functional group variations (e.g., ketones, amines).

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituent Position/Type | Key Properties | Biological Activity |

|---|---|---|---|---|

| 6-Chloroisochroman | C₉H₉ClO | Cl at C6, O at C1 | Moderate lipophilicity; reactive to electrophilic substitution | Limited data; inferred anticancer potential |

| 6-Chloro-chroman-2-one | C₉H₇ClO₂ | Cl at C6, ketone at C2 | High reactivity for functionalization; used in pharmaceutical intermediates | Antimicrobial, enzyme inhibition |

| 6-Chlorochroman-3-one | C₉H₇ClO₂ | Cl at C6, ketone at C3 | Enhanced metabolic stability; polar due to ketone | Anticancer, anti-inflammatory |

| 6-Bromoisochroman-1-one | C₉H₇BrO₂ | Br at C6, O at C1 | Higher molecular weight (229.06 g/mol); increased steric hindrance | Anticancer, DNA interaction |

| 6-Fluorochroman | C₉H₉FO | F at C6 | Improved pharmacokinetics (CYP450 metabolism); lower lipophilicity vs. Cl/Br | Neuroprotective, antimicrobial |

| (R)-6-Chlorochroman-4-amine HCl | C₉H₁₁Cl₂NO | Cl at C6, NH₂ at C4 | Water-soluble (HCl salt); targets CNS receptors | Antidepressant, anxiolytic |

Key Findings:

A. Halogen Effects

- Chlorine vs. Bromine : Brominated analogs (e.g., 6-Bromoisochroman-1-one) exhibit greater steric bulk and electrophilicity, enhancing DNA-binding capacity in anticancer studies . Chlorine offers a balance between reactivity and metabolic stability .

- Chlorine vs. Fluorine : Fluorine substitution (e.g., 6-Fluorochroman) reduces lipophilicity and alters metabolic pathways, favoring CNS-targeted applications .

B. Positional Isomerism

- Ketone Position : 6-Chloro-chroman-2-one and 6-Chlorochroman-3-one demonstrate that ketone placement (C2 vs. C3) significantly affects polarity and bioactivity. The C3-ketone derivative shows superior anti-inflammatory activity due to improved target binding .

- Amine Functionalization: (R)-6-Chlorochroman-4-amine HCl highlights how amine group addition enhances water solubility and CNS penetration compared to non-aminated analogs.

C. Functional Group Variations

- Thiochroman Derivatives: 6-Fluoro-thiochroman-3-ylamine (sulfur replacing oxygen) exhibits enhanced antimicrobial activity vs.

- Carboxylic Acid Derivatives: 6-Chloro-chroman-3-carboxylic acid serves as a chromatographic standard due to its polarity, contrasting with non-polar hydrocarbon analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。